4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 899973-47-8
Cat. No.: VC4907877
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8
* For research use only. Not for human or veterinary use.
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 899973-47-8](/images/structure/VC4907877.png)
Specification
CAS No. | 899973-47-8 |
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Molecular Formula | C20H15ClN2O3 |
Molecular Weight | 366.8 |
IUPAC Name | 4-chloro-2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Standard InChI | InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2 |
Standard InChI Key | VRJGVANABHFNMB-UHFFFAOYSA-N |
SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5 |
Introduction
Structural Characterization and Molecular Properties
The target compound belongs to the benzo[e]pyrazolo[1,5-c] oxazine family, characterized by a fused tricyclic system comprising a benzene ring, pyrazole, and oxazine moieties. Key structural features include:
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A chlorine substituent at the 4-position of the phenolic ring.
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A furan-2-yl group attached to the 5-position of the pyrazolo-oxazine core.
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A phenolic hydroxyl group at the 2-position of the benzene ring.
Spectroscopic and Stereochemical Considerations
The presence of multiple heteroatoms (N, O) and aromatic systems implies distinct spectroscopic signatures:
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NMR: Expected splitting patterns for protons on the pyrazole (δ 6.5–8.5 ppm) and furan (δ 6.0–7.5 ppm) rings.
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IR: Stretching vibrations for hydroxyl (~3200 cm), C-Cl (~750 cm), and furan C-O-C (~1250 cm) groups.
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Chirality: The fused oxazine ring may introduce stereogenic centers, necessitating chiral resolution techniques for enantiopure synthesis .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of benzo[e]pyrazolo[1,5-c] oxazine derivatives typically involves condensation-cyclization strategies. For the target compound, plausible retrosynthetic disconnections include:
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Formation of the pyrazole ring via [3+2] cycloaddition between a nitrile imine and an alkyne.
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Oxazine ring closure through nucleophilic attack of an oxygen atom on an electrophilic carbon.
Stepwise Synthesis Protocol
Building on methods for related compounds , a hypothetical synthesis involves:
Step | Reaction | Conditions | Intermediate |
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1 | Condensation of 4-chloro-2-hydroxybenzaldehyde with hydrazine | Ethanol, reflux | Hydrazone derivative |
2 | Cyclization with furan-2-carbonyl chloride | DCM, base (e.g., EtN) | Pyrazole-oxazine precursor |
3 | Friedel-Crafts alkylation to form the oxazine ring | AlCl, 80°C | Tricyclic core structure |
4 | Demethylation (if protected) | BBr, CHCl | Final phenolic product |
Key Challenges:
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Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts .
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Stability: The phenolic hydroxyl group may require protection (e.g., as a methyl ether) during harsh reaction conditions.
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Targets
While direct data on the target compound is scarce, structurally related benzo[e]pyrazolo[1,5-c][1, oxazines exhibit:
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PDE4 Inhibition: Carboxamide derivatives (e.g., CA3015166A1) show nanomolar affinity for phosphodiesterase 4B (PDE4B), a target for inflammatory diseases .
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Anticancer Potential: Pyrazole-oxazine hybrids demonstrate pro-apoptotic effects in vitro via caspase-3 activation.
Structure-Activity Relationships (SAR)
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Furan Substituent: The electron-rich furan ring may enhance π-π stacking with aromatic residues in enzyme binding pockets .
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Chlorine Position: Para-substituted chlorophenols often improve metabolic stability compared to ortho/meta analogs.
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Hydroxyl Group: The phenolic -OH could engage in hydrogen bonding with target proteins, critical for inhibitory activity .
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure material .
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In Vitro Screening: Evaluate PDE4 inhibition, kinase activity, and cytotoxicity profiles using high-throughput assays.
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ADMET Profiling: Assess solubility, plasma protein binding, and hepatic microsomal stability to guide lead optimization.
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